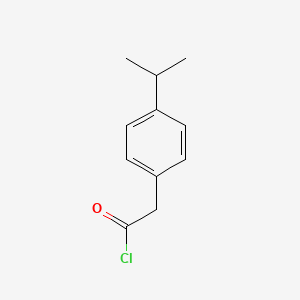
4-イソプロピルフェニルアセチルクロリド
概要
説明
4-Isopropylphenylacetyl chloride is a chemical compound with the molecular formula C11H13ClO. It is a derivative of phenylacetyl chloride and is known for its biological activity and potential therapeutic effects. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
科学的研究の応用
4-Isopropylphenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary target of 4-Isopropylphenylacetyl chloride is the T-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion .
Mode of Action
4-Isopropylphenylacetyl chloride acts as an antagonist of T-type calcium channels . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, 4-Isopropylphenylacetyl chloride inhibits the function of T-type calcium channels, thereby affecting the flow of calcium ions .
Biochemical Pathways
Given its role as a calcium channel antagonist, it likely impacts pathways involving calcium signaling . Calcium signaling plays a key role in many cellular processes, including cell growth, apoptosis, and neurotransmission .
Result of Action
As an antagonist of T-type calcium channels, 4-Isopropylphenylacetyl chloride can alter calcium ion flow, which may lead to changes in cellular processes such as neurotransmission, muscle contraction, and hormone secretion . The specific molecular and cellular effects would depend on the particular cells and tissues where these channels are expressed.
生化学分析
Biochemical Properties
4-Isopropylphenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating acylation reactions. The compound is known to react with nucleophiles such as amines and alcohols, forming amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the acyl group from 4-Isopropylphenylacetyl chloride to the nucleophile .
Cellular Effects
In cellular environments, 4-Isopropylphenylacetyl chloride can influence various cellular processes. It has been observed to affect cell signaling pathways by modifying proteins through acylation. This modification can alter protein function, impacting gene expression and cellular metabolism. For instance, the acylation of transcription factors can change their ability to bind DNA, thereby influencing gene expression. Additionally, 4-Isopropylphenylacetyl chloride can affect cellular metabolism by modifying enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Isopropylphenylacetyl chloride involves its interaction with biomolecules through acylation. The compound binds to the active site of enzymes, forming a covalent bond with the nucleophilic group of the enzyme. This interaction can result in enzyme inhibition or activation, depending on the nature of the enzyme and the specific acylation site. For example, acylation of serine residues in serine proteases can inhibit their activity, while acylation of lysine residues in histone proteins can activate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isopropylphenylacetyl chloride can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to 4-Isopropylphenylacetyl chloride has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of acylated proteins and the subsequent disruption of cellular processes .
Dosage Effects in Animal Models
The effects of 4-Isopropylphenylacetyl chloride vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting protein acylation and activation of metabolic pathways. At high doses, 4-Isopropylphenylacetyl chloride can be toxic, causing cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range lead to adverse effects .
Metabolic Pathways
4-Isopropylphenylacetyl chloride is involved in several metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases and esterases, facilitating the transfer of the acyl group to various substrates. This interaction can affect metabolic flux and alter metabolite levels within the cell. For example, acylation of metabolic enzymes can enhance or inhibit their activity, thereby regulating the flow of metabolites through specific pathways .
Transport and Distribution
Within cells and tissues, 4-Isopropylphenylacetyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, accumulation in the endoplasmic reticulum can enhance protein acylation, while distribution to the cytoplasm can affect metabolic enzyme activity .
Subcellular Localization
The subcellular localization of 4-Isopropylphenylacetyl chloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, acylation of proteins in the endoplasmic reticulum can facilitate their transport to the Golgi apparatus, where further modifications occur. The localization of 4-Isopropylphenylacetyl chloride within the nucleus can also influence gene expression by modifying transcription factors and histone proteins .
準備方法
Synthetic Routes and Reaction Conditions: 4-Isopropylphenylacetyl chloride can be synthesized through the reaction of 4-isopropylphenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of 4-Isopropylphenylacetyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, the production of 4-Isopropylphenylacetyl chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity 4-Isopropylphenylacetyl chloride.
化学反応の分析
Types of Reactions: 4-Isopropylphenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-isopropylphenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to 4-isopropylphenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
4-Isopropylphenylacetic Acid: Formed from hydrolysis.
4-Isopropylphenylethanol: Formed from reduction.
類似化合物との比較
Phenylacetyl Chloride: A simpler derivative without the isopropyl group.
4-Methylphenylacetyl Chloride: Contains a methyl group instead of an isopropyl group.
4-Ethylphenylacetyl Chloride: Contains an ethyl group instead of an isopropyl group.
Uniqueness: 4-Isopropylphenylacetyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of the products formed. This structural variation can lead to differences in biological activity, solubility, and other physicochemical properties compared to its similar compounds.
特性
IUPAC Name |
2-(4-propan-2-ylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGNVUYVXIYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629423 | |
| Record name | [4-(Propan-2-yl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52629-44-4 | |
| Record name | [4-(Propan-2-yl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


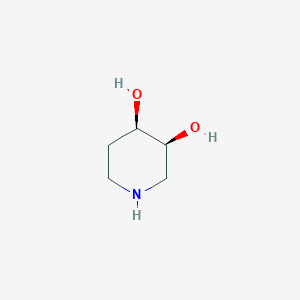
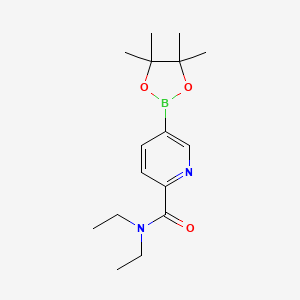
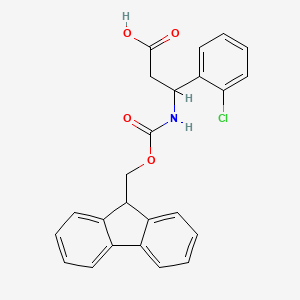
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)
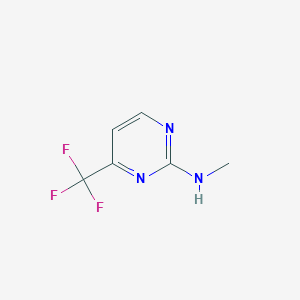
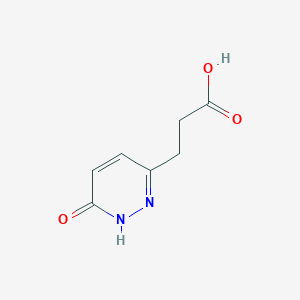


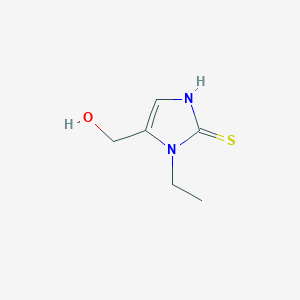
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)
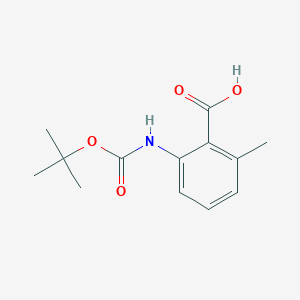
![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

